2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide
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Overview
Description
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, with an ethyl group and a 4-chlorophenylamino group as substituents. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl 3-pyridinesulfonate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis or protein production, ultimately resulting in the death of microbial cells or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]pyridine-3-sulfonamide
- N-ethylpyridine-3-sulfonamide
- 4-chloro-N-ethylpyridine-3-sulfonamide
Uniqueness
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide is unique due to the presence of both the 4-chlorophenylamino group and the N-ethyl group, which confer specific chemical and biological properties. The combination of these substituents enhances the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chloroanilino)-N-ethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-16-20(18,19)12-4-3-9-15-13(12)17-11-7-5-10(14)6-8-11/h3-9,16H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPPKLFLIXSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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